molecular formula C8H12N5O4P B12797489 2-Amino-9-(2-(phosphonomethoxy)ethyl)purine CAS No. 113852-42-9

2-Amino-9-(2-(phosphonomethoxy)ethyl)purine

Cat. No.: B12797489
CAS No.: 113852-42-9
M. Wt: 273.19 g/mol
InChI Key: VFSNCDDPONNCST-UHFFFAOYSA-N
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Description

2-Amino-9-(2-(phosphonomethoxy)ethyl)purine is a compound that belongs to the class of acyclic nucleoside phosphonates. These compounds are known for their antiviral properties and are often used in medicinal chemistry for the treatment of viral infections. The structure of this compound includes a purine base attached to a phosphonomethoxyethyl group, which is crucial for its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-9-(2-(phosphonomethoxy)ethyl)purine typically involves the alkylation of 2-amino-6-chloropurine with diethyl [2-(2-chloroethoxy)ethyl]phosphonate. This reaction is followed by deprotection steps to yield the final product . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction conditions is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Amino-9-(2-(phosphonomethoxy)ethyl)purine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted purines .

Scientific Research Applications

2-Amino-9-(2-(phosphonomethoxy)ethyl)purine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-9-(2-(phosphonomethoxy)ethyl)purine involves the inhibition of viral reverse transcriptase enzymes. This inhibition prevents the replication of viral DNA, thereby suppressing the proliferation of the virus. The compound mimics natural nucleotides and gets incorporated into the viral DNA, leading to chain termination .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-9-(2-(phosphonomethoxy)ethyl)purine is unique due to its specific structure, which allows it to effectively inhibit viral reverse transcriptase. Its phosphonomethoxyethyl group is crucial for its stability and biological activity, making it a potent antiviral agent .

Properties

CAS No.

113852-42-9

Molecular Formula

C8H12N5O4P

Molecular Weight

273.19 g/mol

IUPAC Name

2-(2-aminopurin-9-yl)ethoxymethylphosphonic acid

InChI

InChI=1S/C8H12N5O4P/c9-8-10-3-6-7(12-8)13(4-11-6)1-2-17-5-18(14,15)16/h3-4H,1-2,5H2,(H2,9,10,12)(H2,14,15,16)

InChI Key

VFSNCDDPONNCST-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC(=N1)N)N(C=N2)CCOCP(=O)(O)O

Origin of Product

United States

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